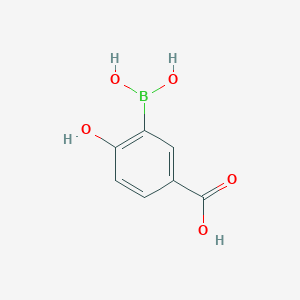
tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate involves the interaction of its functional groups with molecular targets. The tert-butyl group provides steric hindrance, while the amino and carbamate groups participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate used in peptide synthesis.
tert-Butyl (4-ethynylphenyl)carbamate: Used in the synthesis of complex organic molecules.
Uniqueness
tert-Butyl (E)-(4-amino-2,3-dimethylbut-2-en-1-yl)carbamate is unique due to its specific structure, which combines the properties of a tert-butyl group, an amino group, and a carbamate group. This combination allows it to serve as an effective protecting group in organic synthesis and provides versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-4-amino-2,3-dimethylbut-2-enyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(6-12)9(2)7-13-10(14)15-11(3,4)5/h6-7,12H2,1-5H3,(H,13,14)/b9-8+ |
Clé InChI |
OHPPLYRDOSQZKR-CMDGGOBGSA-N |
SMILES isomérique |
C/C(=C(/C)\CNC(=O)OC(C)(C)C)/CN |
SMILES canonique |
CC(=C(C)CNC(=O)OC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)





![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)

